Pivmecillinam Hydrochloride

Description

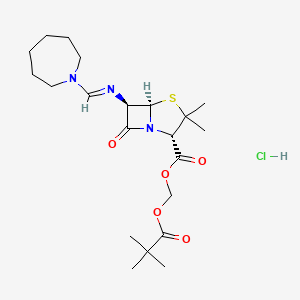

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPXMYLONAGUPC-WKLLBTDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045453 | |

| Record name | Pivmecillinam hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32887-03-9 | |

| Record name | Pivmecillinam hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32887-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivmecillinam hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivmecillinam hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, monohydrochloride, [2S-(2α,5α,6β)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVMECILLINAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48FX7N21H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Pivmecillinam Hydrochloride: A Technical Guide for Researchers

Introduction

Pivmecillinam Hydrochloride is the hydrochloride salt of pivmecillinam, an orally active prodrug of the β-lactam antibiotic mecillinam.[][2] Upon oral administration, it is rapidly absorbed and hydrolyzed by non-specific esterases in the blood, gastrointestinal mucosa, and other tissues to release the active antibacterial agent, mecillinam.[2][3] Mecillinam exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria, and is clinically used for the treatment of lower urinary tract infections (UTIs), particularly those caused by Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus.[3][4][5]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its metabolic pathway and analytical workflows, designed to support professionals in research and drug development.

Chemical and Physical Properties

This compound is a white or almost white crystalline powder.[][6] Its fundamental properties are summarized in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | [7][8] |

| Molecular Formula | C₂₁H₃₄ClN₃O₅S | [7] |

| Molecular Weight | 476.03 g/mol | [][4][7] |

| CAS Number | 32887-03-9 | [4][7] |

| Appearance | White or almost white crystalline powder | [][2][6] |

| Melting Point | 172-173 °C | [][9] |

| pKa (Strongest Acidic) | 13.66 (Predicted) | [8][10] |

| pKa (Strongest Basic) | 7.91 (Predicted) |[8][10] |

Solubility

This compound's solubility is a critical factor for formulation and experimental design. It is freely soluble in water and polar organic solvents like ethanol and methanol.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

|---|---|---|

| Water | Freely soluble (95 mg/mL) | [][4][6] |

| Ethanol (anhydrous) | Freely soluble (95 mg/mL) | [][4][6] |

| Methanol | Freely soluble | [][6] |

| Dimethyl Sulfoxide (DMSO) | 34 - 95 mg/mL | [4][11][12] |

| Acetone | Slightly soluble |[][6] |

Stability and Storage

Storage: For long-term preservation of the powder, storage at -20°C is recommended, which maintains stability for up to three years.[][4][12] Stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles. Solutions stored at -20°C should be used within one month, while storage at -80°C can extend stability for up to six months.[11]

Chemical Stability: Pivmecillinam is an ester prodrug and is susceptible to hydrolysis. It is relatively stable in acidic solutions but is unstable in neutral or alkaline conditions.[13] In human plasma, both pivmecillinam and its active form, mecillinam, are unstable. Their stability can be significantly enhanced for analytical purposes by acidifying the plasma samples.[14][15][16]

Mechanism of Action and Bioactivation

Pivmecillinam itself is not an active antibacterial agent.[13] Its therapeutic effect is dependent on its in-vivo conversion to mecillinam. This bioactivation process is highly efficient.

-

Absorption and Hydrolysis: After oral administration, this compound is well absorbed and rapidly hydrolyzed by non-specific esterases.[3][17] This enzymatic cleavage releases the active moiety, mecillinam.[5]

-

Target Binding: Mecillinam is a β-lactam antibiotic that interferes with the biosynthesis of the bacterial cell wall.[17][18] Unlike most penicillins that target PBP-1A, -1B, or -3, mecillinam has a high and specific binding affinity for Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria.[3][19][20]

-

Inhibition and Lysis: The binding to PBP-2 inhibits the polymerization and cross-linking of peptidoglycan, which is essential for maintaining the structural integrity of the bacterial cell wall.[17] This disruption leads to the weakening of the cell wall and subsequent cell lysis.[18]

Caption: Bioactivation of Pivmecillinam and its mechanism of action on bacteria.

Experimental Protocols

Accurate quantification and analysis of this compound are essential for research. Below are methodologies derived from published literature.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for pharmacokinetic studies, allowing for the simultaneous determination of the unstable pivmecillinam and its active metabolite mecillinam in human plasma.[14][15]

-

Objective: To quantify pivmecillinam and mecillinam in plasma.

-

Sample Preparation:

-

To stabilize the analytes, acidify human plasma samples immediately after collection.

-

Perform protein precipitation by adding acetonitrile to the plasma sample.

-

Use Cephalexin as an internal standard.[14]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Parameters:

References

- 2. e-lactancia.org [e-lactancia.org]

- 3. drugs.com [drugs.com]

- 4. selleckchem.com [selleckchem.com]

- 5. buzzrx.com [buzzrx.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | C21H34ClN3O5S | CID 115162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound | CAS#:32887-03-9 | Chemsrc [chemsrc.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. glpbio.com [glpbio.com]

- 12. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 13. karger.com [karger.com]

- 14. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]

- 16. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study. (2022) | Lu-Ning Sun | 1 Citations [scispace.com]

- 17. urology-textbook.com [urology-textbook.com]

- 18. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | 32887-03-9 | HBA88703 [biosynth.com]

A Technical Guide to the Prodrug Activation of Pivmecillinam Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pivmecillinam hydrochloride is an orally administered prodrug of the antibiotic mecillinam, which is highly effective against Gram-negative bacteria, particularly those causing uncomplicated urinary tract infections (uUTIs). The clinical utility of pivmecillinam stems from its prodrug design, which overcomes the poor oral bioavailability of the active agent, mecillinam. This technical guide provides an in-depth exploration of the activation mechanism of pivmecillinam, detailing the biochemical transformation, relevant pharmacokinetic parameters, and the experimental methodologies used to study this process.

The Prodrug Principle: Enabling Oral Efficacy

Mecillinam, an amidinopenicillanic acid, exhibits potent bactericidal activity by selectively binding to and inhibiting penicillin-binding protein 2 (PBP-2) in the bacterial cell wall.[1][2][3] This mechanism is distinct from many other β-lactam antibiotics, which target other PBPs.[1][2] However, mecillinam itself has poor gastrointestinal absorption, limiting its effectiveness as an oral agent.[4]

To address this, pivmecillinam was developed. It is the pivaloyloxymethyl ester of mecillinam.[2][3] This chemical modification renders the molecule more lipophilic, facilitating its absorption from the gastrointestinal tract. Once absorbed, it is designed to undergo rapid hydrolysis to release the active mecillinam.[5]

The Biochemical Activation Pathway

The conversion of pivmecillinam to mecillinam is a rapid, one-step enzymatic hydrolysis reaction.

Absorption and Hydrolysis: Following oral administration, this compound is well-absorbed.[6] The activation process is not localized to a single organ but occurs broadly throughout the body. The hydrolysis is catalyzed by non-specific esterases that are abundantly present in the gastrointestinal mucosa, blood, and other tissues.[1][5][6][7] This enzymatic action cleaves the ester bond, releasing three molecules: the active antibiotic mecillinam, pivalic acid, and formaldehyde.[8][9]

Figure 1: Pivmecillinam Prodrug Activation Pathway.

Pharmacokinetic Profile

The efficiency of the absorption and conversion process is reflected in the pharmacokinetic parameters of mecillinam following an oral dose of pivmecillinam. The presence of food does not significantly impact absorption.[4][6]

| Parameter | Value | Source(s) |

| Oral Bioavailability | 60-70% | [10] |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [2][6] |

| Peak Plasma Conc. (Cmax) | ~5 µg/mL (after 400 mg dose) | [2][6] |

| Serum Half-life (t½) | ~1.0 - 1.2 hours | [2][6][10] |

| Protein Binding | 5-10% | [6] |

| Primary Route of Excretion | Renal (as mecillinam) | [9][10] |

| Urinary Recovery | ~50% of dose excreted as mecillinam within 6 hours | [6] |

Metabolic Byproducts and Clinical Implications

The hydrolysis of the pivaloyloxymethyl ester generates pivalic acid.[1][9] This byproduct is of clinical importance as it can interfere with the metabolism of carnitine. Pivalic acid is activated to pivaloyl-CoA, which is then conjugated with carnitine to form pivaloylcarnitine for excretion in the urine.[1][9] This process can lead to a depletion of systemic carnitine stores, particularly with prolonged use of pivmecillinam.[9]

Figure 2: Pathway of Pivalate-Induced Carnitine Depletion.

Experimental Protocols

Studying the activation and activity of pivmecillinam requires specific and robust methodologies.

Quantification of Pivmecillinam and Mecillinam in Plasma

A validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is essential for pharmacokinetic studies.[11][12]

Methodology:

-

Sample Preparation: A plasma sample is obtained from a subject. An internal standard (e.g., cephalexin) is added.[11][12]

-

Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile, which also releases the drugs from protein binding.[11][12]

-

Separation: After centrifugation, the supernatant is injected into an LC system. The compounds (pivmecillinam, mecillinam, and internal standard) are separated on a reverse-phase column (e.g., C18). A typical mobile phase consists of a gradient of methanol and water containing 0.1% formic acid.[11][12]

-

Detection and Quantification: The separated compounds are ionized (e.g., positive ion mode) and detected by a mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 440.2→167.1 for pivmecillinam and m/z 326.1→167.1 for mecillinam).[11][12]

-

Data Analysis: The concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a standard curve.

Figure 3: Workflow for LC-MS/MS Quantification.

In Vitro Susceptibility Testing of Mecillinam

To determine the antibacterial efficacy of the active drug, Minimum Inhibitory Concentration (MIC) testing is performed. As pivmecillinam is a prodrug, susceptibility testing is always conducted with the active form, mecillinam.[13][14]

Reference Protocol: Agar Dilution The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) designate agar dilution as the reference method for mecillinam MIC determination.[13][15] This is preferred because results from broth microdilution can be inconsistent, influenced by the osmolality and ion concentration of the broth media.[13]

Methodology:

-

Media Preparation: A series of Mueller-Hinton agar plates are prepared, each containing a specific, twofold serial dilution of mecillinam.

-

Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity, corresponding to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then diluted further.

-

Inoculation: A standardized volume of the bacterial inoculum is spot-plated onto the surface of each mecillinam-containing agar plate and a growth control plate (no antibiotic).

-

Incubation: Plates are incubated under standard conditions (e.g., 35°C for 16-20 hours).

-

MIC Determination: The MIC is read as the lowest concentration of mecillinam that completely inhibits visible bacterial growth on the agar.

Conclusion

The clinical success of this compound is a direct result of its intelligent prodrug design. By masking the hydrophilic active site of mecillinam with a lipophilic pivaloyloxymethyl ester, the drug achieves excellent oral absorption. The subsequent rapid and widespread hydrolysis by non-specific esterases ensures the efficient release of active mecillinam into the systemic circulation, where it can reach the site of infection. Understanding this activation mechanism, its associated pharmacokinetics, and the specific experimental protocols required for its study is crucial for the continued development and optimal clinical use of this important antibiotic.

References

- 1. drugs.com [drugs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Pivmecillinam | C21H33N3O5S | CID 115163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of AMDINOCILLIN PIVOXIL? [synapse.patsnap.com]

- 6. medicines.org.uk [medicines.org.uk]

- 7. Pivmecillinam for UTI in women :- Medznat [medznat.com.ua]

- 8. buzzrx.com [buzzrx.com]

- 9. Pivmecillinam | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. urology-textbook.com [urology-textbook.com]

- 11. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]

- 12. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Specificity of Mecillinam for Penicillin-Binding Protein 2 (PBP-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of mecillinam to its primary target, Penicillin-Binding Protein 2 (PBP-2). Mecillinam, an amidinopenicillin antibiotic, exhibits a unique mechanism of action, primarily targeting PBP-2 in Gram-negative bacteria. This high degree of specificity contributes to its potent antibacterial activity and distinct morphological effects on susceptible organisms. This document details the quantitative binding data, experimental protocols used to determine these parameters, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Binding Affinity and Specificity Data

Mecillinam's interaction with PBP-2 is characterized by high affinity and specificity. The following tables summarize the key quantitative parameters from various studies, including the 50% inhibitory concentration (IC50) and the second-order acylation rate constant (k_inact/K_I), which reflects the covalent modification efficiency of PBP-2 by mecillinam.

Table 1: Binding Affinity of Mecillinam for PBP-2 in Various Bacterial Species

| Bacterial Species | Parameter | Value | Reference |

| Klebsiella pneumoniae | IC50 | <0.0075 mg/L | [1] |

| Pseudomonas aeruginosa | k_inact/K_I | 1,100 M⁻¹s⁻¹ | [2] |

| Escherichia coli | IC50 | 0.02 µg/mL | [3] |

| Pseudomonas aeruginosa | PBP-2 Occupancy | High | [4][5] |

Table 2: Comparative Binding Specificity of Mecillinam for Different PBPs in Escherichia coli

| PBP Target | Binding Affinity | Reference |

| PBP-2 | High and preferential | [6][7] |

| PBP-1a | Low to negligible | [6] |

| PBP-1b | Low to negligible | [6] |

| PBP-3 | Low to negligible | [6][7] |

Experimental Protocols

The determination of mecillinam's binding affinity and specificity for PBP-2 relies on a variety of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited.

Bocillin™ FL Competition Assay

This assay is a common method to determine the binding affinity of a test compound (mecillinam) by competing for binding to PBP-2 against a fluorescently labeled penicillin derivative, Bocillin™ FL.

Principle: Unlabeled mecillinam is pre-incubated with PBP-2, followed by the addition of Bocillin™ FL. The amount of fluorescent signal from Bocillin™ FL bound to PBP-2 is inversely proportional to the binding affinity of mecillinam.

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., E. coli, K. pneumoniae) to mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Lyse the cells using sonication or a French press in the presence of protease inhibitors.

-

Isolate the membrane fraction containing the PBPs by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer (e.g., PBS) and determine the total protein concentration.

-

-

Competition Binding Assay:

-

In a microtiter plate, incubate a fixed amount of the membrane preparation with varying concentrations of mecillinam for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding to PBP-2.

-

Add a fixed, subsaturating concentration of Bocillin™ FL to each well and incubate for a shorter period (e.g., 10-15 minutes).

-

Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS).

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the PBP-2 band for each mecillinam concentration.

-

Plot the percentage of Bocillin™ FL binding against the logarithm of the mecillinam concentration.

-

Determine the IC50 value, which is the concentration of mecillinam that inhibits 50% of Bocillin™ FL binding, by fitting the data to a sigmoidal dose-response curve.

-

Fluorescence Anisotropy/Polarization Assay

This technique provides a real-time, solution-based method to measure the binding kinetics of mecillinam to purified PBP-2.

Principle: The assay measures the change in the rotational speed of a fluorescent probe (e.g., a fluorescently labeled ampicillin analog) upon binding to PBP-2. When the small fluorescent probe binds to the much larger PBP-2, its tumbling rate slows down, leading to an increase in fluorescence anisotropy or polarization. The competition by mecillinam for the active site reduces this change.

Methodology:

-

Protein Purification:

-

Clone, express, and purify a soluble form of PBP-2 from the target bacterium.

-

-

Fluorescence Anisotropy Measurement:

-

In a microplate reader equipped with polarization filters, combine the purified PBP-2 with a fluorescent probe that is known to bind to the active site.

-

Measure the baseline fluorescence anisotropy.

-

Add varying concentrations of mecillinam to initiate the competition reaction.

-

Monitor the change in fluorescence anisotropy over time.

-

-

Data Analysis:

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (mecillinam) to a macromolecule (PBP-2), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare highly purified and concentrated solutions of both PBP-2 and mecillinam in the same dialysis buffer to minimize heats of dilution.

-

Degas the solutions to prevent air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Load the purified PBP-2 into the sample cell of the ITC instrument and mecillinam into the injection syringe.

-

Perform a series of small, sequential injections of mecillinam into the PBP-2 solution while maintaining a constant temperature.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of mecillinam to PBP-2.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (mecillinam) to a ligand (PBP-2) immobilized on a sensor chip in real-time.

Methodology:

-

PBP-2 Immobilization:

-

Covalently immobilize the purified PBP-2 onto the surface of a sensor chip (e.g., via amine coupling).

-

-

Binding Measurement:

-

Flow a solution containing a specific concentration of mecillinam over the sensor chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of mecillinam binding to the immobilized PBP-2. This is measured in Resonance Units (RU).

-

After the association phase, flow a buffer without mecillinam to monitor the dissociation phase.

-

-

Data Analysis:

-

Analyze the sensorgrams (plots of RU versus time) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off/k_on).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to mecillinam's interaction with PBP-2.

Caption: Workflow of Mecillinam's Mechanism of Action.

Caption: Experimental Workflow for Bocillin™ FL Competition Assay.

Caption: Specificity of Mecillinam for Penicillin-Binding Proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence anisotropy-based measurement of Pseudomonas aeruginosa penicillin-binding protein 2 transpeptidase inhibitor acylation rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative potency of mecillinam and other beta-lactam antibiotics against Escherichia coli strains producing different beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of amdinocillin (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergic post-antibiotic effect of mecillinam, in combination with other beta-lactam antibiotics in relation to morphology and initial killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Stability and Degradation Products of Pivmecillinam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivmecillinam Hydrochloride, the pivaloyloxymethyl ester of mecillinam, is a significant pro-drug antibiotic with notable activity against Gram-negative bacteria. Its clinical efficacy is intrinsically linked to its chemical stability and the profile of its degradation products. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and details its degradation pathways and products. This information is critical for the formulation development, manufacturing, and analytical control of this important therapeutic agent.

Pivmecillinam is readily absorbed orally and is rapidly hydrolyzed by non-specific esterases in the blood, gastrointestinal mucosa, and other tissues to its active form, mecillinam. This hydrolysis is the primary and intended degradation pathway in vivo. However, the stability of the pro-drug form is crucial for ensuring its bioavailability and therapeutic effectiveness.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding its degradation under stressed conditions is essential for developing a stable pharmaceutical formulation and for establishing appropriate storage conditions.

Hydrolytic Degradation

The ester linkage in Pivmecillinam is susceptible to hydrolysis, which is the principal degradation pathway. This hydrolysis is pH-dependent and is catalyzed by both acidic and basic conditions. The primary product of this hydrolysis is the active antibiotic, Mecillinam, along with pivalic acid and formaldehyde.

Degradation Pathway under Hydrolytic Stress

The hydrolysis of Pivmecillinam to Mecillinam is a critical step for its bioactivation. However, uncontrolled hydrolysis prior to administration can impact the drug's efficacy.

Caption: Hydrolysis of this compound.

Stability in Biological Matrices

In biological matrices such as human plasma, Pivmecillinam is known to be unstable due to enzymatic hydrolysis. For analytical purposes, acidification of plasma samples has been shown to enhance the stability of both Pivmecillinam and its active metabolite, Mecillinam, allowing for accurate quantification in pharmacokinetic studies.[1][2][3]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.

While specific quantitative data from comprehensive forced degradation studies on this compound are not extensively available in the public domain, the general degradation pathways can be inferred from its chemical structure and the behavior of similar β-lactam antibiotics.

Table 1: Summary of Expected Degradation of this compound under Forced Conditions

| Stress Condition | Reagents and Conditions (Typical) | Expected Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, heat | Mecillinam, Pivalic Acid, Formaldehyde, and further degradation products of the β-lactam ring. |

| Base Hydrolysis | 0.1 M NaOH, room temperature | Mecillinam, Pivalic Acid, Formaldehyde, and rapid degradation of the β-lactam ring. |

| Oxidative Degradation | 3-30% H₂O₂, room temperature | Oxidized derivatives of the thiazolidine ring (e.g., sulfoxides). |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Mecillinam, Pivalic Acid, Formaldehyde, and potential epimerization or other thermal decomposition products. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage products. |

Degradation Products

The primary degradation product of Pivmecillinam is its active form, Mecillinam . Other by-products of the initial hydrolysis include pivalic acid and formaldehyde .

Under more strenuous forced degradation conditions, further degradation of the Mecillinam molecule is expected. Based on the known degradation pathways of other penicillin-class antibiotics, these can include:

-

Penicilloic acids: Formed by the opening of the β-lactam ring.

-

Epimers: Changes in the stereochemistry of the molecule.

-

Oxidized products: Such as sulfoxides, resulting from oxidative stress.

The identification and characterization of these degradation products are crucial for ensuring the safety and quality of the drug product. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are indispensable for this purpose.

Caption: Overview of this compound degradation.

Experimental Protocols

The development of a stability-indicating method is crucial for the analysis of this compound and its degradation products. The following outlines a general experimental workflow for conducting forced degradation studies and developing such a method.

Workflow for Forced Degradation and Method Development

Caption: Forced degradation experimental workflow.

Key Experimental Methodologies

1. Forced Degradation Study Protocol (General)

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C). Withdraw samples at various time points.

-

Base Hydrolysis: Dissolve the drug in 0.1 M NaOH and maintain at room temperature. Monitor the degradation at different time intervals.

-

Oxidative Degradation: Treat a solution of the drug with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a controlled temperature oven (e.g., 60-80°C). Also, heat a solution of the drug.

-

Photodegradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be protected from light.

2. Stability-Indicating HPLC Method

A reverse-phase HPLC method is typically suitable for the separation of Pivmecillinam and its degradation products.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of compounds with varying polarities.

-

Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance. Diode array detection (DAD) can be used to assess peak purity.

-

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer is essential for the identification and structural elucidation of unknown degradation products.

A reported LC-MS/MS method for the quantification of Pivmecillinam and Mecillinam in human plasma utilized a C18 column with a mobile phase consisting of 0.1% formic acid in water and methanol.[1][2][3] This provides a good starting point for developing a stability-indicating method.

Conclusion

The chemical stability of this compound is a critical attribute that influences its quality, safety, and efficacy. The primary degradation pathway is hydrolysis to the active moiety, Mecillinam. A thorough understanding of its degradation profile under various stress conditions, as outlined in this guide, is paramount for the development of robust formulations and analytical methods. While detailed public data on forced degradation is limited, the principles and methodologies described here provide a solid foundation for researchers, scientists, and drug development professionals working with this important antibiotic. Further investigation into the specific degradation products and their potential impact is a key area for continued research.

References

- 1. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Mechanism of Action of Pivmecillinam Hydrochloride Against Gram-negative Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pivmecillinam hydrochloride is the orally administered pivaloyloxymethyl ester prodrug of the active antibacterial agent, mecillinam.[1] For over four decades, particularly in Nordic countries, it has been a cornerstone in the treatment of uncomplicated urinary tract infections (uUTIs), primarily caused by Gram-negative bacteria.[2] The sustained efficacy of pivmecillinam, in an era of mounting antimicrobial resistance, is largely attributed to its unique mechanism of action which distinguishes it from the majority of other β-lactam antibiotics.[1]

Unlike penicillins and cephalosporins that typically target multiple penicillin-binding proteins (PBPs), mecillinam exhibits a highly selective affinity for PBP2.[3] This targeted action disrupts the bacterial cell wall elongation process, leading to morphological changes and eventual cell death.[3][4] This guide provides a detailed examination of the biochemical pathways, quantitative activity, and experimental methodologies used to elucidate the action of pivmecillinam.

Core Mechanism of Action

The antibacterial effect of pivmecillinam is a multi-step process that begins with its oral administration and culminates in the targeted disruption of bacterial cell wall synthesis.

Prodrug Hydrolysis

Following oral administration, pivmecillinam is well-absorbed and rapidly hydrolyzed by non-specific esterases present in the gastrointestinal mucosa, blood, and other tissues. This enzymatic cleavage removes the pivaloyloxymethyl group, releasing the active moiety, mecillinam, into circulation. This conversion is critical as mecillinam itself has poor gastrointestinal absorption.

Caption: Conversion of Pivmecillinam to its active form, Mecillinam.

Selective Inhibition of Penicillin-Binding Protein 2 (PBP2)

Mecillinam's primary antibacterial activity stems from its highly specific and high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a crucial transpeptidase involved in the bacterial cell wall elongation complex, also known as the elongasome or Rod system.[3][5] This specificity is a key departure from other β-lactams, which often bind preferentially to PBP1A, PBP1B, or PBP3.[1]

The covalent acylation of the active site serine in PBP2 by mecillinam inhibits its transpeptidase activity.[3] This action prevents the cross-linking of peptidoglycan strands, which is essential for maintaining the structural integrity and rod shape of the bacterium.[3] The inhibition of PBP2 leads to the formation of osmotically unstable, large, spherical cells that are unable to divide and subsequently lyse.[4] This targeted approach contributes to its bactericidal effect and its activity against certain extended-spectrum β-lactamase (ESBL) producing organisms.

Caption: Mecillinam's targeted inhibition of PBP2 and its consequences.

Quantitative Data

The efficacy of mecillinam is quantified by its binding affinity to specific PBPs (IC50) and its ability to inhibit bacterial growth (MIC).

Table 1: Mecillinam PBP Binding Affinity (IC50)

The 50% inhibitory concentration (IC50) measures the concentration of a drug required to inhibit 50% of the activity of a specific target. For mecillinam, a very low IC50 for PBP2 compared to other PBPs indicates high selectivity.

| Organism | PBP Target | IC50 (mg/L) | Reference |

| Klebsiella pneumoniae | PBP2 | <0.0075 | [6] |

| Escherichia coli | PBP2 | Selective | [7][8] |

Note: For E. coli, studies confirm high selectivity for PBP2, with binding to other PBPs being minimal even at high concentrations (up to 1 mg/ml).[8]

Table 2: Mecillinam In Vitro Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

| Organism | N | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference |

| Escherichia coli | 302 | N/A | N/A | 97.4 | [9] |

| Escherichia coli (ESBL-positive) | 86 | 0.5 | 1 | 96.5 | [9] |

| Klebsiella spp. | 58 | N/A | N/A | 89.7 | [9] |

| Klebsiella spp. (MDR) | 18 | 0.5 | 6 | 88.9 | [9] |

| Proteus mirabilis | 30 | N/A | N/A | 93.3 | [10] |

| All Enterobacterales (2018 US isolates) | 1090 | 0.25 | 4 | 94.5 | [1] |

Experimental Protocols

The following protocols are foundational for determining the mechanism and efficacy of antibiotics like mecillinam.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the binding affinity (IC50) of a test compound (mecillinam) for specific PBPs by measuring its ability to compete with a labeled β-lactam probe.

Methodology:

-

Bacterial Membrane Preparation:

-

Grow Gram-negative bacteria (e.g., E. coli, K. pneumoniae) to mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS, pH 7.4).[7]

-

Lyse cells using a French press or sonication to release cellular contents.

-

Isolate the membrane fraction, which contains the PBPs, through differential centrifugation (a low-speed spin to remove whole cells followed by a high-speed spin to pellet membranes).[11]

-

Wash the membrane pellet to remove cytoplasmic proteins and resuspend in buffer.

-

-

Competitive Binding Reaction:

-

Aliquot the membrane preparation into separate reaction tubes.

-

Add serial dilutions of mecillinam (or other unlabeled β-lactam) to the tubes and incubate for a set period (e.g., 30 minutes at room temperature) to allow binding to PBPs.[7]

-

Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., fluorescent Bocillin-FL or radiolabeled Benzylpenicillin) to all tubes.[6][7] Incubate for a shorter period (e.g., 10-15 minutes) to label any PBPs not already bound by mecillinam.[7][11]

-

-

Detection and Analysis:

-

Stop the reaction by adding Laemmli sample buffer and heating.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Visualize the labeled PBPs using an appropriate method (e.g., in-gel fluorescence scanning for fluorescent probes or autoradiography for radiolabeled probes).[12]

-

Quantify the intensity of each PBP band. The signal intensity is inversely proportional to the amount of mecillinam bound to that PBP.

-

Plot the percentage of probe binding against the logarithm of the mecillinam concentration and fit the data to a dose-response curve to determine the IC50 value for each PBP.[6]

-

Caption: Workflow for a competitive PBP binding assay.

Broth Microdilution MIC Determination (CLSI Standard)

This method determines the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterial isolate in a liquid medium. The protocol is standardized by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Methodology:

-

Antimicrobial Preparation:

-

Prepare a stock solution of mecillinam.

-

Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[15] The final volume in each well is typically 50-100 µL.

-

-

Inoculum Preparation:

-

Select several isolated colonies of the test bacterium from an agar plate.

-

Suspend the colonies in a sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.[15]

-

-

Result Interpretation:

-

After incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of mecillinam at which there is no visible growth.[16] This is determined by visual inspection or with an automated plate reader.

-

References

- 1. 1617. Mecillinam susceptibility against Enterobacterales isolated from urinary tract infections from US patients in 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Penicillin-binding protein 2 is essential in wild-type Escherichia coli but not in lov or cya mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Results from a Prospective In Vitro Study on the Mecillinam (Amdinocillin) Susceptibility of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

- 16. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

In vitro activity of Pivmecillinam against ESBL-producing E. coli

An In-depth Technical Guide on the In Vitro Activity of Pivmecillinam Against ESBL-Producing Escherichia coli

Introduction

The rise of antimicrobial resistance, particularly among Gram-negative bacteria, presents a significant global health challenge. Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli are a major concern, as they are resistant to numerous commonly prescribed β-lactam antibiotics, limiting therapeutic options, especially for community-acquired infections like urinary tract infections (UTIs)[1][2]. Pivmecillinam, the oral prodrug of mecillinam, has emerged as a promising therapeutic agent.[3][4][5] Mecillinam, an amidinopenicillin, possesses a unique mechanism of action, high efficacy against many Enterobacterales, and has retained low resistance rates even after decades of use in some regions.[6][7]

This technical guide provides a comprehensive overview of the in vitro activity of pivmecillinam against ESBL-producing E. coli, summarizing key susceptibility data, detailing experimental protocols, and illustrating the underlying mechanisms of action and resistance.

Mechanism of Action and Resistance

Pivmecillinam's Mode of Action

Pivmecillinam is the pivaloyloxymethyl ester of mecillinam.[8][9] Following oral administration, it is rapidly hydrolyzed in the intestinal mucosa to its active form, mecillinam.[8][9] Unlike most other penicillins and cephalosporins that primarily target penicillin-binding proteins (PBPs) 1A, 1B, or 3, mecillinam exhibits high specificity for PBP-2 in Gram-negative bacteria.[7][10][11] This binding inhibits the final stages of peptidoglycan synthesis, disrupting bacterial cell wall integrity and leading to cell death.[10]

Caption: Mechanism of Action: Pivmecillinam to Mecillinam.

ESBL-Mediated Resistance

ESBLs are enzymes that confer resistance to a wide range of β-lactam antibiotics, including penicillins and first-, second-, and third-generation cephalosporins.[1][2] These enzymes, commonly encoded on mobile genetic elements like plasmids, hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][12] The most prevalent ESBLs belong to the CTX-M, TEM, and SHV families.[6][13] While mecillinam is a β-lactam, its unique structure and target specificity make it less susceptible to hydrolysis by many ESBLs compared to other β-lactams.[11]

Caption: ESBL Mechanism and Mecillinam's Reduced Susceptibility.

In Vitro Susceptibility Data

Numerous studies have demonstrated the high in vitro activity of mecillinam against ESBL-producing E. coli. Susceptibility rates generally exceed 90% in most reports.[4][6] Although mecillinam retains activity, some studies note that MIC values for ESBL-producing strains can be higher than for non-ESBL strains.[14][15]

Table 1: Summary of Mecillinam In Vitro Activity Against ESBL-Producing E. coli

| Study / Reference | Isolate Source | Number of ESBL-Producing Isolates | Susceptibility Rate (%) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Kresken et al. (2022)[16] | Urine (Primary Care, Germany) | 46 E. coli | 91.3 | - | - |

| Thomsen et al. (2018)[17] | Urine (Community-Acquired UTI) | 86 E. coli | 97.7 (at ≤2 mg/L) | - | - |

| Augustine et al. (2019)[5] | Urine | 889 E. coli | 96.0 | - | - |

| ASM Journals Review (2025)[6] | Multiple Studies | - | >90% (most studies) | See Table 2 in source | See Table 2 in source |

Note: Susceptibility testing for pivmecillinam is performed using its active form, mecillinam.[6]

Experimental Protocols

Standardized methodologies are crucial for accurate determination of in vitro susceptibility. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides widely adopted guidelines for testing mecillinam.

Antimicrobial Susceptibility Testing (AST)

A. Disk Diffusion Method: This is a common qualitative or semi-quantitative method used to screen for susceptibility.

-

Inoculum Preparation: A standardized suspension of the test organism (e.g., 0.5 McFarland standard) is prepared.

-

Plating: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a specific amount of mecillinam is placed on the agar surface.

-

Incubation: The plate is incubated under standard conditions (e.g., 35-37°C for 18-20 hours).

-

Interpretation: The diameter of the zone of growth inhibition around the disk is measured. This zone size is interpreted as 'Susceptible' (S), 'Susceptible, Increased Exposure' (I), or 'Resistant' (R) according to EUCAST clinical breakpoints.[14]

B. Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Broth Microdilution: Serial twofold dilutions of mecillinam are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for turbidity (bacterial growth). The MIC is the lowest concentration with no visible growth.

-

MIC Gradient Test: This method uses a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[18]

Phenotypic Confirmation of ESBL Production

When an isolate shows reduced susceptibility to indicator cephalosporins (e.g., cefotaxime, ceftazidime), confirmatory tests are performed.

-

Double-Disc Synergy Test: Disks of third-generation cephalosporins are placed on an inoculated agar plate at a specific distance from a disk containing a β-lactamase inhibitor (e.g., clavulanic acid).

-

Interpretation: A characteristic enhancement or "synergy" of the inhibition zone between a cephalosporin disk and the clavulanic acid disk confirms the presence of an ESBL.[18] This indicates that the inhibitor protected the cephalosporin from hydrolysis by the ESBL enzyme.[13]

Caption: Experimental Workflow for Susceptibility Testing.

Conclusion

The available in vitro data strongly support the continued efficacy of pivmecillinam against a high percentage of ESBL-producing E. coli isolates.[5][6] Its unique mechanism of action, targeting PBP-2, allows it to evade the hydrolytic activity of many common ESBL enzymes that inactivate other β-lactam agents.[11] While clinical data are still emerging, the robust in vitro profile makes pivmecillinam a valuable and recommended oral therapeutic option for uncomplicated UTIs caused by these multidrug-resistant pathogens.[3][4][5] For drug development professionals and researchers, mecillinam's resilience to a key resistance mechanism underscores the potential of developing novel agents that target alternative bacterial pathways or proteins. Continuous surveillance of susceptibility patterns using standardized protocols is essential to guide clinical practice and preserve the utility of this important antibiotic.

References

- 1. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic resistance and extended spectrum beta-lactamases: Types, epidemiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urotoday.com [urotoday.com]

- 4. Review of the In Vitro Microbiological Activity of Mecillinam Against Common Uropathogens in Uncomplicated Urinary Tract Infection: Focus on Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging clinical role of pivmecillinam in the treatment of urinary tract infections caused by Extended Spectrum βeta-lactamase (ESBL) producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. buzzrx.com [buzzrx.com]

- 10. The efficacy of pivmecillinam in oral step-down treatment in hospitalised patients with E. coli bacteremic urinary tract infection; a single-arm, uncontrolled treatment study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. iwaponline.com [iwaponline.com]

- 14. Pivmecillinam compared to other antimicrobials for community-acquired urinary tract infections with Escherichia coli, ESBL-producing or not – a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Resistance to Mecillinam and Nine Other Antibiotics for Oral Use in Escherichia coli Isolated from Urine Specimens of Primary Care Patients in Germany, 2019/20 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Pivmecillinam Hydrochloride in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivmecillinam hydrochloride, a prodrug of the β-lactam antibiotic mecillinam, is a critical agent in the treatment of uncomplicated urinary tract infections, particularly against Gram-negative bacteria. Its efficacy is intrinsically linked to its pharmacokinetic profile and oral bioavailability, which ensures adequate concentrations of the active compound, mecillinam, at the site of infection. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and oral bioavailability of this compound. It consolidates available quantitative data from various animal models into structured tables for comparative analysis, details the experimental methodologies employed in these pivotal studies, and presents visual diagrams of the drug's mechanism of action and typical experimental workflows to aid in the understanding and design of future preclinical investigations.

Introduction

Pivmecillinam is the pivaloyloxymethyl ester of mecillinam. This chemical modification enhances its oral absorption, a significant limitation of the active mecillinam molecule.[1] Following oral administration, pivmecillinam is rapidly and extensively hydrolyzed by esterases in the gut mucosa, blood, and other tissues to release the active antibacterial agent, mecillinam.[2][3] Mecillinam exerts its bactericidal effect by specifically binding to penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria, thereby inhibiting cell wall synthesis.[4] This unique mechanism of action contributes to its targeted spectrum of activity and low rates of resistance.[3]

Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of pivmecillinam in preclinical models is paramount for predicting its behavior in humans and for establishing a safe and effective dosing regimen. This guide synthesizes the available preclinical data to serve as a foundational resource for researchers in the field.

Pharmacokinetics in Preclinical Models

While extensive pharmacokinetic data for pivmecillinam is available for humans, detailed quantitative data from preclinical animal models is less consolidated. The following tables summarize the available pharmacokinetic parameters for the active metabolite, mecillinam, following oral administration of this compound in key preclinical species. It is important to note that pivmecillinam itself is often undetectable in systemic circulation due to its rapid conversion to mecillinam.[2]

Table 1: Pharmacokinetic Parameters of Mecillinam Following Oral Administration of this compound in Rats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |

| Data not available in the searched literature. |

Table 2: Pharmacokinetic Parameters of Mecillinam Following Oral Administration of this compound in Dogs

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |

| 200 | No adverse effects observed, but specific PK parameters not provided. | [2] |

Note: The searched literature did not yield specific quantitative Cmax, Tmax, and AUC values for pivmecillinam or mecillinam in rats and dogs following oral administration. The provided information is based on general statements from toxicological studies. Further dedicated pharmacokinetic studies are required to populate these tables comprehensively.

Tissue Distribution

The distribution of an antibiotic to various tissues is a critical determinant of its efficacy in treating infections at different sites. In animal studies, after the administration of mecillinam, high concentrations have been observed in key organs.

Table 3: Tissue Distribution of Mecillinam in Preclinical Models

| Species | Route of Administration | Dose (mg/kg) | Tissues with High Concentration | Tissues with Low Concentration | Reference |

| Dog | Intravenous (Mecillinam) | 50 | Serum, Kidneys, Liver, Lungs, Urine, Bile | [5] | |

| Rat | Not specified | Not specified | Kidneys, Lungs, Liver | Fetus | [4] |

| Rabbit | Not specified | Not specified | Fetus | [5] |

Note: The available data on tissue distribution primarily stems from intravenous administration of the active drug, mecillinam. Specific studies detailing tissue concentrations after oral administration of pivmecillinam are needed for a complete understanding of its distribution profile.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of pharmacokinetic data. Below are generalized methodologies for key experiments in preclinical pivmecillinam research, based on common practices in the field.

Animal Models and Husbandry

-

Species: Sprague-Dawley rats and Beagle dogs are commonly used models for pharmacokinetic studies.

-

Health Status: Animals should be healthy, within a specific age and weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

-

Housing: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to standard chow and water, except for fasting periods required by the study protocol.

Oral Bioavailability Study Protocol

A standard oral bioavailability study involves administering this compound and collecting serial blood samples to determine the plasma concentration-time profile of the active metabolite, mecillinam.

-

Dosing:

-

Formulation: this compound is typically formulated as a suspension or solution in a suitable vehicle (e.g., water, 0.5% methylcellulose).

-

Administration: The formulation is administered to fasted animals via oral gavage for rats or in a gelatin capsule for dogs. A standard dose volume is used based on the animal's body weight.

-

-

Blood Sampling:

-

Schedule: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collection: Blood is collected from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Intravenous Administration (for absolute bioavailability):

-

A separate cohort of animals receives an intravenous dose of mecillinam to serve as a reference for 100% bioavailability. The dosing and sampling procedures are similar, with the route of administration being the key difference.

-

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation:

-

Plasma samples are typically prepared using protein precipitation. An organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.

-

After centrifugation, the supernatant containing the analyte is collected, evaporated, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

-

Mass Spectrometric Detection:

Visualizations

Mechanism of Action and Prodrug Conversion

The following diagram illustrates the conversion of the orally administered prodrug, pivmecillinam, to its active form, mecillinam, and its subsequent mechanism of action on a bacterial cell.

Caption: Prodrug conversion and mechanism of action of Pivmecillinam.

Experimental Workflow for Oral Pharmacokinetic Study

The following diagram outlines a typical workflow for a preclinical oral pharmacokinetic study of pivmecillinam.

Caption: Workflow for a preclinical oral pharmacokinetic study.

Conclusion

This compound's efficacy is well-established, stemming from its efficient conversion to the active antibiotic mecillinam and its favorable pharmacokinetic profile. While human pharmacokinetic data is robust, this guide highlights the need for more comprehensive and publicly available quantitative pharmacokinetic and tissue distribution data in preclinical models. Such data is essential for refining our understanding of the drug's disposition and for the development of new formulations or combination therapies. The experimental protocols and workflows outlined here provide a framework for conducting future studies that can fill these knowledge gaps, ultimately contributing to the optimized use of this important antibiotic.

References

- 1. Pharmacokinetic studies with mecillinam and pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-lactancia.org [e-lactancia.org]

- 3. urology-textbook.com [urology-textbook.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC‐MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study | CoLab [colab.ws]

Structural analysis of the 6-amidinopenicillanic acid derivative mecillinam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecillinam, a 6-amidinopenicillanic acid derivative, is a narrow-spectrum beta-lactam antibiotic primarily effective against Gram-negative bacteria.[1] Its unique mechanism of action, involving the specific inhibition of penicillin-binding protein 2 (PBP2), has sustained its clinical relevance, particularly in the treatment of uncomplicated urinary tract infections.[1][2] This technical guide provides an in-depth analysis of the structural features of mecillinam, compiling available data from crystallographic, spectroscopic, and spectrometric studies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this unique antibiotic.

Physicochemical Properties

Mecillinam is a white or almost white, crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,5R,6R)-6-({(azepan-1-yl)methylidene]amino})-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [2] |

| Molecular Formula | C15H23N3O3S | [1] |

| Molecular Weight | 325.43 g/mol | [1] |

| CAS Number | 32887-01-7 | [1] |

Crystallographic Analysis

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H and ¹³C NMR spectral data for mecillinam is not extensively reported in peer-reviewed literature. Analysis of related penicillin structures suggests that the characteristic peaks for the β-lactam and thiazolidine rings would be observable. Researchers undertaking NMR analysis of mecillinam should anticipate signals corresponding to the protons and carbons of the core bicyclic system, the dimethyl group, and the unique 6-amidinopenicillanic acid side chain.

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aliphatic) | 3000-2850 |

| C=O (β-Lactam) | ~1770 |

| C=O (Carboxylic Acid) | ~1700 |

| C=N (Amidine) | 1685–1640 |

| C-N | 1350–1000 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of mecillinam. In positive ion mode electrospray ionization (ESI), mecillinam typically forms a protonated molecule [M+H]⁺ at m/z 326.1.[3]

Fragmentation Pattern:

A detailed public domain fragmentation spectrum for mecillinam is not widely available. However, studies on the fragmentation of penicillins suggest that a primary cleavage occurs at the β-lactam ring.[4][5] For mecillinam, a characteristic product ion is observed at m/z 167.1, which is utilized in multiple reaction monitoring (MRM) for quantitative analysis.[3]

| Parent Ion (m/z) | Product Ion (m/z) |

| 326.1 | 167.1 |

Experimental Protocols

Synthesis of Mecillinam

Several methods for the synthesis of mecillinam have been patented. A general approach involves the reaction of 6-aminopenicillanic acid (6-APA) with a reactive derivative of the azepane-1-carboximidate side chain.

Example Protocol Outline:

-

Preparation of the Acetal: N-formyl-azepane is reacted with a suitable reagent to form the corresponding acetal, which serves as the activated side chain precursor.

-

Silylation of 6-APA (Optional): In some protocols, 6-APA is silylated to protect the carboxylic acid and improve solubility in organic solvents.

-

Coupling Reaction: The activated side chain is reacted with 6-APA (or its silylated derivative) in an appropriate organic solvent at reduced temperatures.

-

Deprotection and Isolation: If a silylated intermediate is used, the silyl groups are removed. The final product, mecillinam, is then isolated and purified, often through crystallization.

Note: The specific reagents, solvents, and reaction conditions can vary significantly between different patented methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol outlines a general method for the quantification of mecillinam in biological matrices, such as human plasma.

Workflow Diagram:

References

- 1. Mecillinam - Wikipedia [en.wikipedia.org]

- 2. Amdinocillin | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LC-MS/MS methods for determination of unstable pivmecillinam and mecillinam in acidified human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of Pivmecillinam Hydrochloride in Murine Models of Urinary Tract Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivmecillinam hydrochloride is an orally administered prodrug of the antibiotic mecillinam, which exhibits potent bactericidal activity against a wide range of Gram-negative bacteria, common causative agents of urinary tract infections (UTIs).[1][2] Mecillinam functions by specifically targeting and inhibiting penicillin-binding protein 2 (PBP-2), a crucial enzyme in bacterial cell wall synthesis, leading to the formation of osmotically unstable, spherical cells and subsequent lysis.[3][4] This unique mechanism of action results in low cross-resistance with other β-lactam antibiotics.[3]

The evaluation of new antimicrobial agents for UTIs necessitates robust and reproducible in vivo animal models that can accurately predict clinical efficacy. The murine model of ascending UTI is a well-established and widely used preclinical model for studying the pathogenesis of UTIs and for evaluating the efficacy of antimicrobial therapies.[5][6][7] This model effectively mimics key aspects of human UTIs, including the route of infection and the establishment of bacterial colonization in the bladder and kidneys.

These application notes provide detailed protocols for utilizing a murine UTI model to assess the in vivo efficacy of this compound. The described methodologies cover animal selection, UTI induction with uropathogenic Escherichia coli (UPEC), oral administration of this compound, and the subsequent evaluation of its therapeutic effect through the quantification of bacterial load in the urinary tract.

Mechanism of Action of Pivmecillinam

Pivmecillinam is a prodrug that, after oral administration, is rapidly absorbed and hydrolyzed by esterases in the blood and tissues to its active form, mecillinam. Mecillinam then exerts its antibacterial effect by interfering with the biosynthesis of the bacterial cell wall.

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Murine Model of Ascending Urinary Tract Infection

This protocol describes the establishment of a UTI in female mice via transurethral inoculation of a uropathogenic E. coli (UPEC) strain.

Materials:

-

Animals: Female C3H/HeJ, BALB/c, or C57BL/6 mice, 6-8 weeks old.

-

Bacterial Strain: Uropathogenic E. coli (UPEC) strain (e.g., CFT073 or UTI89).

-

Growth Media: Luria-Bertani (LB) broth and agar.

-

Buffers: Sterile phosphate-buffered saline (PBS).

-

Anesthesia: Isoflurane or a ketamine/xylazine cocktail.

-

Catheters: Sterile, soft polyethylene catheters.

-

This compound: Purity >98%.

-

Vehicle for Oral Gavage: Sterile water or 0.5% methylcellulose.

Procedure:

-

Inoculum Preparation:

-

Streak the UPEC strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into 10 mL of LB broth and incubate overnight at 37°C without shaking (static culture).

-

Pellet the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).

-

Wash the pellet twice with sterile PBS.

-

Resuspend the final pellet in sterile PBS to a concentration of approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The concentration should be confirmed by serial dilution and plating on LB agar.

-

-

Transurethral Inoculation:

-

Anesthetize the mice using a preferred and approved method.

-

Carefully insert a sterile, lubricated catheter into the urethra.

-

Slowly instill 50 µL of the bacterial suspension into the bladder.

-

Withdraw the catheter and return the mouse to a clean cage. Allow the mice to recover from anesthesia on a warming pad.

-

This compound Treatment Regimen

This protocol outlines the oral administration of this compound to UTI-infected mice. Treatment is initiated 24 hours post-infection.

Procedure:

-

Preparation of Dosing Solutions:

-